molecular formula C5H4ClNOS B13459958 N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B13459958
M. Wt: 161.61 g/mol
InChI Key: VIENXVAIRCDYRB-FARCUNLSSA-N
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Description

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is a chemical compound that features a thiophene ring substituted with a chlorine atom and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or modulate receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-chlorothiophene-2-carbaldehyde: A precursor in the synthesis of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as 4-bromothiophene or 4-methylthiophene.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxylamine group on the thiophene ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other thiophene derivatives.

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

(NE)-N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4ClNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H/b7-2+

InChI Key

VIENXVAIRCDYRB-FARCUNLSSA-N

Isomeric SMILES

C1=C(SC=C1Cl)/C=N/O

Canonical SMILES

C1=C(SC=C1Cl)C=NO

Origin of Product

United States

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